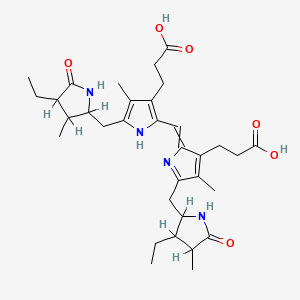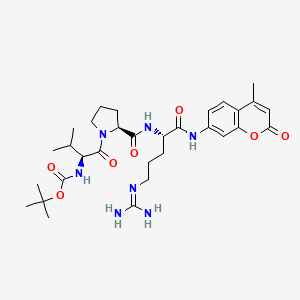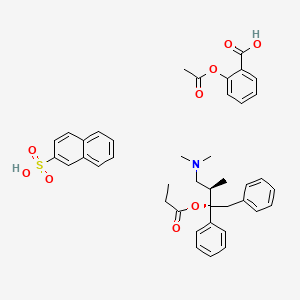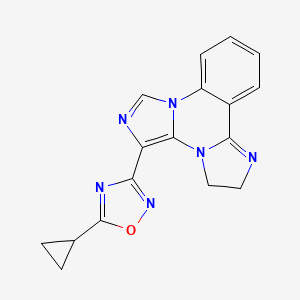
粪胆素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stercobilin (hydrochloride) is a tetrapyrrolic bile pigment and an end-product of heme catabolism. It is responsible for the brown color of human feces and was originally isolated from feces in 1932 . Stercobilin (hydrochloride) and related compounds like urobilin can be used as markers for biochemical identification of fecal pollution levels in rivers .
科学研究应用
粪胆素(盐酸盐)有几个科学研究应用:
生物化学: 用作河流粪便污染水平生化识别的标记物.
医学: 由于其在鼠类 ASD 模型的粪便中减少,因此可能是自闭症谱系障碍 (ASD) 的潜在生物标志物.
微生物组研究: 研究其在肠道微生物组中的作用及其与其他代谢物的相互作用.
作用机制
粪胆素(盐酸盐)是由红细胞中血红蛋白血红素部分的分解产生的。巨噬细胞分解衰老的红细胞并将血红素转化为胆绿素,胆绿素迅速还原为游离胆红素。胆红素与血浆蛋白紧密结合并被输送到肝脏,在肝脏中与葡萄糖醛酸残基结合并以胆汁的形式分泌到小肠。 在小肠中,胆红素通过细菌酶转化为尿胆素原,尿胆素原进一步还原成粪胆素原,最后氧化成粪胆素 .
准备方法
合成路线及反应条件
粪胆素(盐酸盐)通过红细胞中血红蛋白血红素部分的分解合成。巨噬细胞分解衰老的红细胞并将血红素转化为胆绿素,胆绿素迅速还原为游离胆红素。胆红素在血流中与血浆蛋白(尤其是白蛋白)紧密结合并被输送到肝脏,在肝脏中与一个或两个葡萄糖醛酸残基结合形成胆红素二葡萄糖醛酸苷并以胆汁的形式分泌到小肠。在小肠中,一些胆红素葡萄糖醛酸苷通过回肠末端细菌酶转化回胆红素。这种胆红素进一步通过细菌酶胆红素还原酶转化为无色的尿胆素原。 残留在结肠中的尿胆素原可以还原成粪胆素原,最后氧化成粪胆素,也可以直接还原成粪胆素 .
工业生产方法
由于粪胆素(盐酸盐)的天然存在及其合成途径的复杂性,其工业生产并不常见。 它可以通过非酶促和可能的酶促反应孵育粪便匀浆在体外产生 .
化学反应分析
反应类型
粪胆素(盐酸盐)会发生各种化学反应,包括氧化反应、还原反应和结合反应。
常用试剂和条件
氧化反应: 粪胆素原在氧气的存在下被氧化成粪胆素。
还原反应: 胆红素通过细菌酶还原成尿胆素原。
结合反应: 胆红素在肝脏中与葡萄糖醛酸残基结合。
主要产物
氧化反应: 粪胆素
还原反应: 尿胆素原
结合反应: 胆红素二葡萄糖醛酸苷
相似化合物的比较
粪胆素(盐酸盐)与其他胆汁色素如尿胆素和胆绿素类似。 它在作为血红素分解代谢的最终产物和负责人类粪便的棕色方面是独特的 .
类似化合物
尿胆素: 另一种用作粪便污染标记物的胆汁色素。
胆绿素: 血红素分解为胆红素的中间产物。
属性
CAS 编号 |
34217-90-8 |
|---|---|
分子式 |
C33H46N4O6 |
分子量 |
594.7 g/mol |
IUPAC 名称 |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S,3R,4R)-4-ethyl-3-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2S,3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15-/t16-,19-,20-,21-,26+,27+/m1/s1 |
InChI 键 |
TYOWQSLRVAUSMI-MDPOYLMYSA-N |
SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
手性 SMILES |
CC[C@@H]1[C@H](C(=O)N[C@H]1CC2=N/C(=C\C3=C(C(=C(N3)C[C@H]4[C@@H]([C@H](C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C |
规范 SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
Key on ui other cas no. |
34217-90-8 |
同义词 |
stercobilin stercobilin III alpha |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7,19-Dimethyl-2-(3-methylhexa-3,5-dienyl)-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate](/img/structure/B1217268.png)



![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)
![(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1217276.png)




![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)



